molecular formula C16H11IN2O2 B7729930 (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide

(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide

Cat. No.: B7729930
M. Wt: 390.17 g/mol
InChI Key: UHTMDCGSLYTNBJ-FMIVXFBMSA-N
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Description

(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides It is characterized by the presence of a cyano group, a hydroxyphenyl group, and an iodophenyl group attached to a prop-2-enamide backbone

Preparation Methods

The synthesis of (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzaldehyde with 2-iodoaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a Knoevenagel condensation with malononitrile to yield the desired product. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative. Common reagents for this reaction include potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as thiols or amines, to form new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, while the iodophenyl group may enhance the compound’s binding affinity through halogen bonding.

Comparison with Similar Compounds

(2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide can be compared with similar compounds such as:

    (2E)-2-cyano-3-(2-hydroxyphenyl)-N-phenylprop-2-enamide: Lacks the iodophenyl group, which may result in different reactivity and binding properties.

    (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-bromophenyl)prop-2-enamide: Contains a bromophenyl group instead of an iodophenyl group, which may affect its chemical reactivity and biological activity.

    (2E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-chlorophenyl)prop-2-enamide: Contains a chlorophenyl group, which may also influence its properties compared to the iodophenyl derivative.

The uniqueness of this compound lies in the presence of the iodophenyl group, which can enhance its reactivity and binding interactions in various applications.

Properties

IUPAC Name

(E)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11IN2O2/c17-13-6-2-3-7-14(13)19-16(21)12(10-18)9-11-5-1-4-8-15(11)20/h1-9,20H,(H,19,21)/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTMDCGSLYTNBJ-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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